An In-depth Technical Guide to 3-Fluoro-4-methoxybiphenyl: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoro-4-methoxybiphenyl: A Core Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Biphenyls
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure, offering a versatile and semi-rigid framework for constructing complex molecular architectures. The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, profoundly influencing a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] 3-Fluoro-4-methoxybiphenyl emerges as a particularly valuable building block, combining the advantageous properties of the biphenyl core with the nuanced electronic and metabolic effects of a strategically placed fluoro-methoxy substitution pattern. This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
3-Fluoro-4-methoxybiphenyl is an aromatic organic compound consisting of two phenyl rings linked together, with a fluorine atom at the 3-position and a methoxy group at the 4-position of one of the rings. This specific substitution pattern dictates its unique chemical personality and utility in synthesis.
Chemical Structure and Identifiers
The structural and identifying information for 3-Fluoro-4-methoxybiphenyl is summarized below.
Table 1: Chemical Identity of 3-Fluoro-4-methoxybiphenyl
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-fluoro-3-(4-methoxyphenyl)benzene | [3] |
| CAS Number | 72093-48-2 | [3] |
| Molecular Formula | C₁₃H₁₁FO | [3] |
| Molecular Weight | 202.22 g/mol | [3] |
| SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)F | [3] |
| InChIKey | LOZCDFKRNKCRLO-UHFFFAOYSA-N |[3] |
Physicochemical Properties
Table 2: Computed and Comparative Physicochemical Properties
| Property | Value | Notes / Source |
|---|---|---|
| Molecular Weight | 202.22 g/mol | Computed by PubChem[3] |
| XLogP3 | 3.6 | Computed by PubChem[3] |
| Hydrogen Bond Donor Count | 0 | Computed by PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[3] |
| Rotatable Bond Count | 2 | Computed by PubChem[3] |
| Melting Point | 87-90 °C | Experimental value for the isomer 4-Fluoro-4'-methoxybiphenyl[4][5] |
| Boiling Point | ~298 °C | Predicted value for the isomer 4-Fluoro-4'-methoxybiphenyl[4] |
Section 2: Synthesis and Characterization
The construction of the biaryl bond is the central challenge in synthesizing 3-Fluoro-4-methoxybiphenyl. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and widely adopted method for this purpose, offering high yields and broad functional group tolerance.[6]
Retrosynthetic Analysis and Preferred Route
The most logical approach involves the palladium-catalyzed coupling of a suitably substituted arylboronic acid (or its ester) with an aryl halide. Two primary disconnections are possible, both of which are viable depending on the commercial availability and cost of the starting materials.
Caption: Retrosynthetic analysis of 3-Fluoro-4-methoxybiphenyl via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol based on established methodologies for Suzuki-Miyaura reactions.[7][8]
Materials:
-
3-Fluoro-4-methoxyphenylboronic acid (1.2 equivalents)
-
Bromobenzene (or Iodobenzene) (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃, 2.5 equivalents), anhydrous
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-methoxyphenylboronic acid, the aryl halide, and potassium carbonate.
-
Expertise & Causality: A flame-dried flask under an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.
-
Solvent Addition & Degassing: Add the toluene/water solvent mixture. The system must be rigorously degassed to remove dissolved oxygen. This is achieved by at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.
-
Trustworthiness: Oxygen is a potent inhibitor of the Pd(0) active catalyst. Incomplete degassing is a common cause of reaction failure or low yield. The progress of degassing can be visualized by the cessation of solvent bubbling under vacuum.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample is taken, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete upon the disappearance of the limiting aryl halide starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Self-Validation: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-Fluoro-4-methoxybiphenyl as a solid.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.[3]
-
¹H NMR: The spectrum will show a complex pattern of aromatic protons. Protons on the methoxy-bearing ring will appear as two doublets (AA'BB' system). The protons on the fluoro-substituted ring will exhibit more complex splitting due to both H-H and H-F coupling. The methoxy group will present as a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings.[5] The methoxy carbon will appear around 55 ppm.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) at m/z = 202.22.
-
Infrared (IR) Spectroscopy: The spectrum will feature characteristic C-O stretching for the methoxy ether, C-F stretching, and aromatic C=C and C-H stretching vibrations.
Section 3: Applications in Research and Development
The true value of 3-Fluoro-4-methoxybiphenyl lies in its application as a versatile intermediate for synthesizing more complex, high-value molecules, particularly in the pharmaceutical sector.
Role in Drug Design and Medicinal Chemistry
The 3-fluoro-4-methoxy phenyl motif is a desirable feature in drug candidates for several reasons:[9][10]
-
Metabolic Blocking: The fluorine atom can act as a "metabolic shield." A common site of metabolic oxidation on an aromatic ring is a C-H bond. Replacing it with a robust C-F bond can block this pathway, increasing the drug's half-life and bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing solubility and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) with protein targets, potentially increasing binding affinity and selectivity.
-
Lipophilicity and Permeability: The methoxy group, while the fluoro group has a more complex effect, generally increases lipophilicity, which can enhance membrane permeability and aid in crossing biological barriers like the blood-brain barrier.[10]
A pertinent example is the use of the structurally related 4-fluoro-3-hydroxybenzoic acid as a key intermediate in the synthesis of Acoramidis , an investigational drug for treating transthyretin amyloidosis.[11] This highlights the industrial relevance of the fluoro-methoxy substitution pattern on a phenyl ring for creating targeted therapeutics.
Caption: Role of 3-Fluoro-4-methoxybiphenyl as a precursor to advanced drug candidates.
Section 4: Safety and Handling
No specific safety data sheet (SDS) is available for 3-Fluoro-4-methoxybiphenyl. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.
-
Potential Hazards: Based on related fluorinated and methoxylated aromatics, the compound should be treated as potentially hazardous.[12][13][14]
-
Skin Irritation (H315): May cause skin irritation.
-
Eye Irritation (H319): May cause serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.
-
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
3-Fluoro-4-methoxybiphenyl is more than a simple chemical; it is a strategically designed building block that provides a gateway to novel chemical entities with enhanced pharmaceutical properties. Its synthesis is well-precedented via robust cross-coupling methodologies, and its value is underscored by the critical role of fluorination in modern drug discovery. For researchers in medicinal chemistry, understanding the properties and reactivity of this scaffold is key to unlocking the next generation of targeted therapeutics.
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